N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-8-11(2)19-17(18-10)23-14-6-4-13(5-7-14)20-16(22)15-9-12(3)24-21-15/h8-9,13-14H,4-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYWKXVBGJCALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=NOC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential biological activity. Its unique structure features an isoxazole ring, a cyclohexyl group, and a pyrimidine moiety, which contribute to its pharmacological properties. This compound is being investigated for various therapeutic applications due to its interactions with biological systems.
Structural Characteristics
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Isoxazole Ring | A five-membered ring containing nitrogen and oxygen, known for its biological activity. |
| Cyclohexyl Group | A six-membered saturated ring that enhances lipophilicity and stability. |
| Pyrimidine Moiety | A nitrogen-containing heterocycle that may contribute to receptor interactions. |
| Carboxamide Functional Group | Improves solubility and reactivity, facilitating biological interactions. |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound has been shown to exhibit:
- Anticancer Properties : Similar compounds have demonstrated significant anticancer activity by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through receptor antagonism.
- Antimicrobial Activity : Structural analogs suggest potential efficacy against various bacterial strains.
Research Findings
Recent studies have explored the compound's biological effects through various in vitro and in vivo experiments. Key findings include:
-
Anticancer Activity :
- In vitro assays indicated that the compound inhibits the growth of cancer cell lines (e.g., breast and lung cancer), demonstrating IC50 values in the micromolar range.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation.
-
Anti-inflammatory Effects :
- The compound has been tested in animal models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological analysis indicated decreased infiltration of inflammatory cells in tissues treated with the compound.
-
Antimicrobial Efficacy :
- Preliminary antimicrobial tests showed moderate activity against Gram-positive and Gram-negative bacteria.
- The compound's mechanism may involve disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry reported on a series of isoxazole derivatives, including this compound, demonstrating promising results against resistant strains of bacteria.
- Another investigation focused on its anticancer properties, where the compound was administered to mice bearing xenograft tumors, resulting in significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Pharmacological Implications
Table 1: Structural and Molecular Comparison
Key Observations :
Stereochemical Complexity :
- The target compound’s (1r,4r) cyclohexyl configuration enhances structural rigidity compared to the linear hexan backbone of Compound m . This may improve target selectivity due to reduced conformational flexibility.
- Compound m features multiple stereocenters (e.g., 2S,4S,5S), which could complicate synthesis but enhance enantioselective binding.
Electron-Withdrawing Groups :
- The EP 2 697 207 B1 compound contains trifluoromethyl groups, which increase lipophilicity and metabolic stability compared to the target compound’s methyl and ether groups. This may favor blood-brain barrier penetration in the patented compound.
Heterocyclic Diversity: The RCSB PDB ligand incorporates a sulfur-containing thienopyrimidine ring, which may enhance π-π stacking interactions compared to the oxygen-based pyrimidine and isoxazole rings in the target compound.
Amide Linkages: All compounds feature amide bonds, critical for hydrogen bonding with biological targets.
Physicochemical and Pharmacokinetic Inferences
- Solubility : The trifluoromethyl groups in the EP 2 697 207 B1 compound likely reduce aqueous solubility compared to the target compound’s polar ether and amide groups.
- Metabolic Stability: The thienopyrimidine core in the RCSB ligand may be susceptible to oxidative metabolism, whereas the target compound’s methylpyrimidine and isoxazole groups could confer greater stability.
- Target Selectivity : The (1r,4r) cyclohexyl configuration in the target compound may reduce off-target effects compared to the less rigid analogues in Compounds m, n, and o .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
